Ethyl 4-bromo-5-methylthiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-4-6(9)5(2)12-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPEJUESOOPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 5 Methylthiophene 2 Carboxylate
Direct Bromination Strategies
Direct bromination of Ethyl 5-methylthiophene-2-carboxylate is a primary route for synthesizing the target compound. This method leverages electrophilic aromatic substitution, where a bromine atom is introduced onto the thiophene (B33073) ring.
Electrophilic Aromatic Substitution via Bromination of Ethyl 5-methylthiophene-2-carboxylate
The core of this strategy is the electrophilic substitution reaction on the thiophene ring of Ethyl 5-methylthiophene-2-carboxylate. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like bromine. The presence of both an activating methyl group and a deactivating but directing ester group on the ring influences the position of bromination.
Regioselectivity and Optimization of Bromination Conditions
Achieving high regioselectivity is crucial in the synthesis of Ethyl 4-bromo-5-methylthiophene-2-carboxylate. The substitution pattern of the starting material, Ethyl 5-methylthiophene-2-carboxylate, directs the incoming electrophile. The methyl group at position 5 is an activating group, while the ethyl carboxylate at position 2 is a deactivating group. In the electrophilic substitution of thiophenes, the alpha-positions (2 and 5) are generally more reactive than the beta-positions (3 and 4). However, since the 2 and 5 positions are already substituted, the reaction is directed to one of the beta-positions. The combined electronic effects of the existing substituents favor the introduction of the bromine atom at the 4-position.
Optimization of reaction conditions is essential to maximize the yield of the desired 4-bromo isomer and minimize the formation of byproducts. Factors such as the choice of brominating agent, solvent, temperature, and the use of a catalyst all play a significant role.
Influence of Lewis Acid Catalysis in Regioselective Bromination
The use of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), has been shown to significantly enhance the regioselectivity of the bromination of ethyl 5-alkylthiophene-2-carboxylates. thieme-connect.com When the bromination is carried out under "catalyst swamping" conditions, with a molar ratio of ester to AlCl₃ of 1:2.5, the reaction selectively yields the 4-bromo substituted product. thieme-connect.com This high selectivity is attributed to the formation of a complex between the ester and the Lewis acid, which directs the electrophilic attack to the 4-position of the thiophene ring. The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures (0–5 °C) to afford excellent yields of the desired product. thieme-connect.com
Table 1: Effect of Lewis Acid on Bromination of Ethyl 5-alkylthiophene-2-carboxylates
| Starting Material | Brominating Agent | Catalyst | Molar Ratio (Ester:Catalyst) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 5-methylthiophene-2-carboxylate | Br₂ | AlCl₃ | 1:2.5 | This compound | Excellent | thieme-connect.com |
Comparison with N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is another common reagent for the bromination of aromatic and heterocyclic compounds. organic-chemistry.orgscribd.com It is often considered a milder and more selective brominating agent than molecular bromine (Br₂). masterorganicchemistry.com In the bromination of substituted thiophenes, NBS can be used in solvents like acetic acid or acetonitrile. tandfonline.com The reaction with NBS often proceeds with high regioselectivity, targeting the most activated position on the thiophene ring. tandfonline.com For Ethyl 5-methylthiophene-2-carboxylate, NBS would also be expected to yield the 4-bromo product due to the directing effects of the existing substituents.
Table 2: Comparison of Brominating Agents
| Feature | Molecular Bromine (Br₂) with AlCl₃ | N-Bromosuccinimide (NBS) |
|---|---|---|
| Reactivity | Highly reactive, requires careful control of stoichiometry. | Milder, often more selective. masterorganicchemistry.com |
| Selectivity | Excellent for 4-position bromination with "catalyst swamping". thieme-connect.com | Generally high regioselectivity for the most activated position. tandfonline.com |
| Handling | Corrosive and hazardous liquid. masterorganicchemistry.com | Crystalline solid, easier and safer to handle. scribd.commasterorganicchemistry.com |
| Byproducts | Generates HBr. | Generates succinimide. |
| Typical Conditions | Dichloromethane, 0-5 °C. thieme-connect.com | Acetic acid or acetonitrile, room temperature. tandfonline.com |
Alternative Synthetic Routes and Precursors
An alternative to direct bromination involves starting with a thiophene ring that already contains the desired bromine and methyl substituents.
Approaches from 4-Bromo-5-methylthiophene-2-carboxylic Acid and its Derivatives
This synthetic route begins with 4-Bromo-5-methylthiophene-2-carboxylic acid. nih.gov The synthesis of the target ester is then achieved through a standard esterification reaction. This can be accomplished by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or by converting the carboxylic acid to its more reactive acid chloride derivative followed by reaction with ethanol. This method is advantageous if the precursor carboxylic acid is readily available or more easily synthesized than Ethyl 5-methylthiophene-2-carboxylate.
Functionalization of Other Substituted Thiophene Carboxylates
A prevalent and direct approach to obtaining this compound is through the electrophilic bromination of ethyl 5-methylthiophene-2-carboxylate. This method involves the selective introduction of a bromine atom at the 4-position of the thiophene ring.
A study by Taydakov and Krasnoselskiy outlines a synthetic route involving the direct bromination of ethyl 5-alkylthiophene-2-carboxylates. thieme-connect.com In this procedure, the starting material, ethyl 5-methylthiophene-2-carboxylate, is treated with bromine in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), in dichloromethane at a controlled temperature. thieme-connect.com The use of aluminum chloride is crucial for directing the bromination to the 4-position of the thiophene ring with high selectivity and in excellent yields. thieme-connect.com
The general procedure involves adding a solution of the ethyl 5-methylthiophene-2-carboxylate to a suspension of aluminum chloride in dichloromethane at 0 °C. thieme-connect.com Subsequently, a solution of bromine in dichloromethane is added dropwise, and the reaction is stirred for a period to ensure completion. thieme-connect.com The reaction is then quenched with acidic crushed ice and extracted with dichloromethane. thieme-connect.com The combined organic layers are washed and dried, and the solvent is removed to yield the crude product, which can be further purified. thieme-connect.com
Table 1: Reaction Conditions for the Direct Bromination of Ethyl 5-methylthiophene-2-carboxylate. thieme-connect.com
| Parameter | Value |
| Starting Material | Ethyl 5-methylthiophene-2-carboxylate |
| Reagents | Bromine (Br₂), Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
This approach is highly efficient and avoids the formation of significant isomeric impurities. thieme-connect.com The resulting this compound is a light yellow oil. thieme-connect.com
While direct bromination of the corresponding 5-methyl precursor is the most straightforward functionalization, other hypothetical functionalization routes could be envisioned. For instance, one could theoretically start with ethyl 4-bromothiophene-2-carboxylate and introduce a methyl group at the 5-position. This could potentially be achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, by first converting the 5-position into a suitable derivative like a boronic ester or a stannane. However, such multi-step functionalizations are generally less direct than the selective bromination of the readily available ethyl 5-methylthiophene-2-carboxylate.
Multi-step Synthetic Sequences for Thiophene Core Construction
The Gewald aminothiophene synthesis is a multicomponent reaction that produces polysubstituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While the direct product is a 2-aminothiophene, this amino group can be subsequently removed or replaced to afford other thiophene derivatives. A hypothetical route to a precursor for this compound using a Gewald approach could involve the reaction of a suitable β-keto ester with a cyanoacetamide derivative and sulfur. The resulting aminothiophene could then undergo further modifications, such as deamination and subsequent bromination and methylation, to arrive at the target molecule.
The Hinsberg thiophene synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base. This method leads to the formation of a 3,4-disubstituted thiophene-2,5-dicarboxylate. By choosing an appropriately substituted 1,2-dicarbonyl compound, one could potentially construct a thiophene ring with the desired substitution pattern. For instance, the use of 3-methyl-2,3-butanedione could theoretically lead to a thiophene with a methyl group at the 5-position. Subsequent selective monobromination at the 4-position would then be required to yield the final product.
A more contemporary approach to constructing substituted thiophenes involves the cyclization of functionalized alkynes. These methods offer a high degree of regioselectivity in constructing the thiophene ring. A plausible, albeit complex, multi-step synthesis could involve the construction of a suitably substituted sulfur-containing alkyne precursor that, upon cyclization, would yield the desired 4-bromo-5-methyl-substituted thiophene-2-carboxylate (B1233283) ester.
Table 2: Overview of General Thiophene Core Construction Methods
| Synthetic Method | Key Reactants | General Product | Applicability to Target Compound |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Polysubstituted 2-Aminothiophene | Indirect; requires further functional group manipulation. |
| Hinsberg Synthesis | 1,2-Dicarbonyl, Diethyl thiodiglycolate, Base | 3,4-Disubstituted Thiophene-2,5-dicarboxylate | Indirect; requires careful selection of starting materials and subsequent functionalization. |
| Alkyne Cyclization | Functionalized Sulfur-containing Alkyne | Substituted Thiophene | Potentially direct, but requires synthesis of a complex acyclic precursor. |
These multi-step sequences for constructing the thiophene core offer versatility in introducing various substituents. However, for the specific synthesis of this compound, the functionalization of a pre-existing and appropriately substituted thiophene ring, as detailed in the previous section, generally represents a more efficient and direct synthetic strategy.
Chemical Reactivity and Transformation Studies of Ethyl 4 Bromo 5 Methylthiophene 2 Carboxylate
Reactions at the Bromine Moiety (Position 4)
The carbon-bromine bond at the C4 position of the thiophene (B33073) ring is a key site for functionalization. This section explores several classes of reactions that leverage the reactivity of this aryl bromide moiety.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the thiophene ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboronic acid. nih.gov For Ethyl 4-bromo-5-methylthiophene-2-carboxylate, this reaction allows for the introduction of various aryl or heteroaryl groups at the C4 position. The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.govd-nb.info
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. frontiersin.orgresearchgate.net This transformation can be applied to this compound to introduce alkenyl substituents at the C4 position. The reaction is generally carried out using a palladium catalyst, such as palladium(II) acetate, and a base.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orggelest.com This reaction provides a direct route to synthesize 4-alkynylthiophene derivatives from this compound. The catalytic system typically consists of a palladium complex, a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base. organic-chemistry.orgnih.govrsc.org
| Reaction | Catalyst | Base | Solvent(s) | Coupling Partner |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | K₃PO₄, Na₂CO₃, K₂CO₃ | 1,4-Dioxane/Water, Toluene | Arylboronic Acid |
| Heck | Pd(OAc)₂ | NaOAc, Et₃N | DMF, Acetonitrile | Alkene |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) on unactivated aryl halides is generally a challenging transformation. libretexts.org For a substitution reaction to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org The thiophene ring is known to be more reactive than benzene (B151609) in such substitutions, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq
In the case of this compound, the ester group at C2 provides some electron-withdrawing character, but it is not considered a strong activating group for SNA_r at the C4 position. Therefore, direct displacement of the bromine by common nucleophiles under standard conditions is not expected to be efficient. The reaction would likely require harsh conditions or the use of a copper catalyst to facilitate the substitution.
Reductive Transformations and Hydrogenation Studies
The bromine atom can be selectively removed through reductive dehalogenation. Catalytic hydrogenation is an effective method for this transformation, where the C-Br bond is cleaved and replaced with a C-H bond. organic-chemistry.org This reaction is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Reductive debromination can be achieved with high selectivity, leaving other functional groups, such as the ester and the thiophene ring itself, intact under controlled conditions. organic-chemistry.orgnih.gov
In addition to debromination, the thiophene ring itself can be hydrogenated under more forcing conditions. The catalytic hydrogenation of thiophenes typically yields the fully saturated tetrahydrothiophene (B86538) derivative. rsc.orgresearchgate.net This process requires specific catalysts, such as sulfided cobalt-molybdenum or platinum-based systems, and often proceeds via dihydrothiophene intermediates. cdnsciencepub.comacs.org
| Transformation | Reagents | Product |
| Reductive Debromination | H₂, Pd/C | Ethyl 5-methylthiophene-2-carboxylate |
| Ring Hydrogenation | H₂, Co-MoS or other catalysts | Ethyl 5-methyltetrahydrothiophene-2-carboxylate |
Organometallic Intermediates (e.g., Lithiation, Grignard Formation) and Subsequent Quenching Reactions
The bromine atom provides a handle for the formation of highly reactive organometallic intermediates.
Grignard Formation: Reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would generate the corresponding Grignard reagent, (4-(ethoxycarbonyl)-2-methylthiophen-3-yl)magnesium bromide. This organometallic species is a powerful nucleophile and can react with a wide range of electrophiles. For instance, quenching the Grignard reagent with carbon dioxide (CO₂) followed by an acidic workup would yield 4-(ethoxycarbonyl)-2-methylthiophene-3-carboxylic acid. youtube.com
Lithiation: Alternatively, a lithium-halogen exchange reaction can be performed. Treating the bromo-thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures, results in the rapid formation of the 3-lithiated thiophene derivative. jcu.edu.auresearchgate.net This organolithium intermediate is also a potent nucleophile and can be trapped with various electrophiles to introduce a diverse array of functional groups at the C4 position.
Reactions at the Ester Moiety (Position 2)
The ethyl ester at the C2 position is another key functional group that can undergo characteristic transformations.
Ester Hydrolysis to 4-Bromo-5-methylthiophene-2-carboxylic Acid
One of the most fundamental reactions of the ester group is its hydrolysis to the corresponding carboxylic acid. This transformation is readily achieved under basic conditions. Treating this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a co-solvent like ethanol (B145695) or methanol (B129727), leads to saponification. The reaction initially forms the carboxylate salt, which upon subsequent acidification with a mineral acid like hydrochloric acid (HCl), protonates to yield the final product, 4-Bromo-5-methylthiophene-2-carboxylic acid.
Transesterification Reactions
The ethyl ester group in this compound is susceptible to transesterification, a process where the ethyl group is exchanged with the alkyl or aryl group of another alcohol. This reaction can be catalyzed by either acids or bases. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. Base-catalyzed transesterification, often employing alkoxides corresponding to the desired alcohol, proceeds via the formation of a more potent alkoxide nucleophile that attacks the ester carbonyl.
The reaction equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the ethanol byproduct as it forms. While specific studies on this compound are not prevalent, the principles of transesterification are broadly applicable to this substrate. organic-chemistry.org Scandium(III) triflate is one example of a catalyst used for direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org
| Reactant Alcohol | Potential Product | Typical Catalyst |
|---|---|---|
| Methanol (CH₃OH) | Mthis compound | H₂SO₄ (acid) or NaOCH₃ (base) |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 4-bromo-5-methylthiophene-2-carboxylate | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) |
| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 4-bromo-5-methylthiophene-2-carboxylate | H₂SO₄ (acid) or NaOCH₂C₆H₅ (base) |
Formation of Amide Derivatives
The conversion of this compound into various amide derivatives can be achieved through aminolysis. This reaction involves the direct displacement of the ethoxy group (-OEt) by an amine (RNH₂, R₂NH, or ammonia). The reaction is typically slower than hydrolysis and often requires heating or catalysis.
Direct amidation can be facilitated by catalysts such as titanium(IV) or zirconium(IV) complexes, which activate the carboxylic acid (or ester) toward nucleophilic attack by the amine. diva-portal.orgresearchgate.net The process is generally considered environmentally benign as the only byproduct is water or, in the case of aminolysis of an ester, alcohol. diva-portal.orgencyclopedia.pub Thermal methods without a catalyst are also possible but usually demand high temperatures (>160 °C). encyclopedia.pub
The reactivity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance. This transformation is a valuable synthetic tool for introducing diverse functionalities into the thiophene scaffold.
| Amine Reagent | Resulting Amide Product | General Conditions |
|---|---|---|
| Ammonia (NH₃) | 4-Bromo-5-methylthiophene-2-carboxamide | Heating in aqueous or alcoholic ammonia |
| Aniline (C₆H₅NH₂) | 4-Bromo-5-methyl-N-phenylthiophene-2-carboxamide | Heating with aniline, potentially with a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) |
| Diethylamine ((C₂H₅)₂NH) | 4-Bromo-N,N-diethyl-5-methylthiophene-2-carboxamide | Heating in a sealed tube or under reflux with the amine |
Reactions at the Methyl Moiety (Position 5)
The methyl group at the C5 position of the thiophene ring is activated and can undergo a variety of chemical transformations.
Selective Halogenation of the Methyl Group (e.g., Bromination with N-bromosuccinimide)
The methyl group attached to the thiophene ring is in a "benzylic-like" position, making it susceptible to free-radical halogenation. N-bromosuccinimide (NBS) is the reagent of choice for selectively brominating such positions without affecting the aromatic ring. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).
The mechanism proceeds via a radical chain reaction. libretexts.org The initiator generates a small concentration of bromine radicals, which abstract a hydrogen atom from the methyl group to form a resonance-stabilized thienylmethyl radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations generated from the reaction of NBS with trace amounts of HBr, to form the brominated product and a new bromine radical, propagating the chain. libretexts.orgyoutube.com The use of NBS is advantageous as it maintains a very low concentration of Br₂, which minimizes competitive electrophilic addition to the thiophene ring. masterorganicchemistry.com
| Reagent | Initiator/Conditions | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN, CCl₄, reflux | Ethyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate |
| N-Chlorosuccinimide (NCS) | AIBN, CCl₄, reflux | Ethyl 4-bromo-5-(chloromethyl)thiophene-2-carboxylate |
Oxidation Reactions and Aldehyde/Carboxylic Acid Formation
The activated methyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
Oxidizing agents such as cerium(IV) ammonium (B1175870) nitrate (B79036) or hypervalent iodine compounds (like 2-iodylbenzoic acid, IBX) are known to convert benzylic methyl groups into aldehydes, often with high selectivity and without overoxidation. thieme-connect.de For the formation of the carboxylic acid, stronger oxidizing agents are employed. Aqueous sodium dichromate (Na₂Cr₂O₇) at elevated temperatures in a sealed vessel has been shown to effectively oxidize methylthiophenes to their corresponding carboxylic acids. researchgate.net Potassium permanganate (B83412) (KMnO₄) is another classic reagent for this transformation.
| Target Product | Typical Oxidizing Agent | General Conditions |
|---|---|---|
| Ethyl 4-bromo-5-formylthiophene-2-carboxylate | Cerium(IV) ammonium nitrate (CAN) or 2-Iodylbenzoic acid (IBX) | Mild temperature, appropriate solvent (e.g., Acetonitrile/Water for CAN) |
| 4-Bromo-2-(ethoxycarbonyl)thiophene-5-carboxylic acid | Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇) | Heating in aqueous basic or acidic solution |
Condensation Reactions and Extended Conjugated Systems
The methyl group itself is not typically reactive enough for direct condensation. However, upon its conversion to an aldehyde (as described in 3.3.2), the resulting formyl group provides a key handle for various condensation reactions to build extended conjugated systems. These systems are of significant interest in materials science for their electronic and optoelectronic properties.
Classic condensation reactions such as the Knoevenagel or Claisen-Schmidt reactions can be employed. e-bookshelf.de For instance, the newly formed Ethyl 4-bromo-5-formylthiophene-2-carboxylate can react with active methylene (B1212753) compounds like malononitrile (B47326) or diethyl malonate in the presence of a weak base (e.g., piperidine) to yield vinyl-linked thiophene derivatives. Similarly, condensation with methyl ketones can produce thienyl chalcone-like structures. These reactions effectively extend the π-conjugated system of the original thiophene ring.
| Precursor (from oxidation) | Condensation Partner | Reaction Type | Product Class |
|---|---|---|---|
| Ethyl 4-bromo-5-formylthiophene-2-carboxylate | Malononitrile | Knoevenagel | Thienyl-ethenyl dinitrile |
| Ethyl 4-bromo-5-formylthiophene-2-carboxylate | Acetophenone | Claisen-Schmidt | Thienyl chalcone (B49325) analogue |
| Ethyl 4-bromo-5-formylthiophene-2-carboxylate | Diethyl phosphonoacetate | Horner-Wadsworth-Emmons | Thienyl acrylate (B77674) derivative |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| Mthis compound |
| Isopropanol |
| Isopropyl 4-bromo-5-methylthiophene-2-carboxylate |
| Benzyl alcohol |
| Benzyl 4-bromo-5-methylthiophene-2-carboxylate |
| Ammonia |
| 4-Bromo-5-methylthiophene-2-carboxamide |
| Aniline |
| 4-Bromo-5-methyl-N-phenylthiophene-2-carboxamide |
| Diethylamine |
| 4-Bromo-N,N-diethyl-5-methylthiophene-2-carboxamide |
| N-Bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Ethyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate |
| N-Chlorosuccinimide (NCS) |
| Ethyl 4-bromo-5-(chloromethyl)thiophene-2-carboxylate |
| Cerium(IV) ammonium nitrate (CAN) |
| 2-Iodylbenzoic acid (IBX) |
| Ethyl 4-bromo-5-formylthiophene-2-carboxylate |
| Potassium permanganate |
| Sodium dichromate |
| 4-Bromo-2-(ethoxycarbonyl)thiophene-5-carboxylic acid |
| Malononitrile |
| Acetophenone |
| Diethyl phosphonoacetate |
Derivatives and Advanced Structural Analogs Derived from Ethyl 4 Bromo 5 Methylthiophene 2 Carboxylate
Synthesis of Substituted Thiophene (B33073) Carboxylic Acid Derivatives
The ester group at the C2 position is a primary site for modification, allowing for the synthesis of the parent carboxylic acid and other ester analogs, which can serve as intermediates for further functionalization.
The conversion of ethyl 4-bromo-5-methylthiophene-2-carboxylate to its corresponding carboxylic acid, 4-bromo-5-methylthiophene-2-carboxylic acid, is a fundamental transformation. nih.gov This is typically achieved through ester hydrolysis. The reaction is generally conducted under basic conditions, for example, by heating the ethyl ester with a solution of sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water. rsc.org Upon completion of the reaction, acidification of the mixture precipitates the desired carboxylic acid, which can then be isolated. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives. nih.gov
Table 1: Synthesis of 4-Bromo-5-methylthiophene-2-carboxylic acid
| Starting Material | Reagents | Product | Reaction Type |
|---|
While the ethyl ester is a common starting material, analogs with different alkyl ester groups, such as mthis compound, are also valuable in synthesis. nih.gov These can be prepared through several standard organic chemistry methods. One common approach is the Fischer esterification of the corresponding 4-bromo-5-methylthiophene-2-carboxylic acid. This involves refluxing the carboxylic acid with the desired alcohol (e.g., methanol for the methyl ester) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). rsc.orgprepchem.com Alternatively, transesterification of the ethyl ester can be performed, though this is often less direct than esterification of the parent acid.
Table 2: Synthesis of Alkyl Ester Analogs
| Starting Material | Reagents | Product Example | Reaction Type |
|---|---|---|---|
| 4-Bromo-5-methylthiophene-2-carboxylic acid | Methanol, H₂SO₄ (catalyst) | Mthis compound | Fischer Esterification |
Introduction of Diverse Functional Groups
The functional handles on this compound allow for the introduction of a wide range of substituents, leading to novel derivatives with potentially interesting chemical and physical properties.
The carboxylate group is readily converted into an amide functional group. The synthesis of thiophene-2-carboxamides typically involves a two-step process. nih.gov First, the carboxylic acid precursor (4-bromo-5-methylthiophene-2-carboxylic acid) is activated, often by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted amide. This method is highly versatile, allowing for the introduction of a wide variety of amine-containing fragments. mdpi.comresearchgate.net Direct amination of the thiophene ring is more complex, but the synthesis of related aminothiophene carboxylates, such as ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate, demonstrates that nitrogen substituents can be incorporated into the heterocyclic core through specific synthetic routes. achemblock.com
The introduction of a nitrile group to form 5-bromo-4-methyl-thiophene-2-carbonitrile can be achieved from the corresponding primary amide (4-bromo-5-methylthiophene-2-carboxamide). chemrio.com This transformation is a dehydration reaction, commonly carried out using potent dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The synthesis of related structures like (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile highlights the stability and accessibility of nitrile-functionalized thiophenes. researchgate.net Other nitrogen-containing groups, such as nitro groups, can also be introduced onto aromatic rings, though this typically requires electrophilic nitration conditions which must be compatible with the other functional groups present on the thiophene ring. google.com
The bromine atom at the C4 position is a key feature that enables the introduction of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This functionality allows for the synthesis of complex molecules by attaching various aryl and alkyl substituents.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent (like an arylboronic acid) with an organic halide. researchgate.net this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to yield 4-aryl-5-methylthiophene derivatives. researchgate.netdntb.gov.ua This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. researchgate.net
Stille Coupling: The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. This method can also be used to introduce alkyl, vinyl, or aryl groups at the C4 position of the thiophene ring. It is particularly useful for creating conjugated polymer building blocks. rsc.org
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. thieme-connect.de This reaction could be used to introduce vinyl substituents at the C4 position of the thiophene core, further extending the range of accessible derivatives. researchgate.net
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. researchgate.net It is the method of choice for synthesizing arylalkynes, allowing for the introduction of an ethynyl (B1212043) linkage at the C4 position of the thiophene ring, which can be a precursor for more complex structures. researchgate.net
Table 3: Cross-Coupling Reactions at the C4-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-thiophene |
| Stille Coupling | Organostannane | Pd Catalyst | 4-Alkyl/Aryl-thiophene |
| Heck Reaction | Alkene | Pd Catalyst / Base | 4-Vinyl-thiophene |
Heterocyclic Ring Annulation and Fusion Strategies
This compound serves as a versatile building block for the synthesis of various fused heterocyclic systems. The presence of the bromine atom at the 4-position, an ester group at the 2-position, and a methyl group at the 5-position offers multiple sites for chemical modification and subsequent ring closure reactions. These annulation strategies are pivotal in constructing complex molecules with potential applications in medicinal chemistry and materials science. The primary approaches for ring fusion involve leveraging the reactivity of the thiophene core and its substituents to build additional heterocyclic rings, such as pyridines, pyrimidines, and pyrroles, leading to the formation of thieno[3,2-b]pyridines, thieno[2,3-d]pyrimidines, and pyrrolo[3,2-b]thiophenes, among others.
A common and effective strategy for constructing fused ring systems from substituted thiophenes involves a sequence of cross-coupling reactions followed by intramolecular cyclization. For a molecule like this compound, the bromine atom is a key handle for introducing new functionalities via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the formation of a carbon-carbon or carbon-heteroatom bond at the C4 position, which can then participate in a ring-closing reaction.
For instance, the synthesis of thieno[3,2-b]pyridine (B153574) derivatives can be envisioned by first coupling an appropriate boronic acid or organotin reagent containing a latent functional group to the C4 position of the thiophene ring. Subsequent manipulation of the ester group at C2 and the newly introduced side chain can facilitate an intramolecular condensation to form the fused pyridine (B92270) ring. The specific reagents and reaction conditions for these transformations are critical in achieving high yields and regioselectivity.
Another significant approach involves the transformation of the existing substituents on the thiophene ring to facilitate annulation. The ethyl carboxylate group, for example, can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a neighboring functional group to form a new ring. Alternatively, the bromine atom can be displaced by a nucleophile that carries a functional group capable of reacting with the ester or a derivative thereof.
The Gewald reaction provides a powerful tool for the synthesis of 2-aminothiophenes, which are key intermediates in the preparation of thieno[2,3-d]pyrimidines. nih.govresearchgate.netwikipedia.org While this compound is not a direct substrate for the Gewald reaction, its structural motif can be incorporated into precursors that undergo this transformation. More relevant to the subject compound is the cyclization of appropriately substituted 2-aminothiophenes with various one-carbon synthons to construct the fused pyrimidine (B1678525) ring. semanticscholar.orgnih.gov For example, a hypothetical transformation of the subject compound into an amino-substituted analogue could pave the way for such cyclization strategies.
The following table summarizes potential heterocyclic ring annulation strategies starting from this compound or its close derivatives, based on established synthetic methodologies for analogous thiophene systems.
| Fused System | General Strategy | Key Intermediates | Potential Reagents and Conditions |
| Thieno[3,2-b]pyridines | Palladium-catalyzed cross-coupling followed by intramolecular cyclization. | 4-Aryl/alkenyl-5-methylthiophene-2-carboxylates with ortho-functional groups. | Suzuki or Stille coupling (e.g., Arylboronic acid, Pd(PPh₃)₄, base), followed by condensation (e.g., acid or base catalysis). |
| Thieno[2,3-d]pyrimidines | Conversion to a 2-aminothiophene derivative followed by cyclocondensation. | Ethyl 2-amino-4-substituted-5-methylthiophene-2-carboxylate. | 1. Nucleophilic aromatic substitution of the bromo group with an amine source. 2. Cyclization with reagents like formamide, urea, or isothiocyanates. nih.govsemanticscholar.orgnih.gov |
| Pyrrolo[3,2-b]thiophenes | Introduction of a nitrogen-containing side chain at the C4 position and subsequent cyclization. | Ethyl 4-(aminoalkyl)-5-methylthiophene-2-carboxylate derivatives. | 1. Cross-coupling with a protected amino-functionalized partner. 2. Deprotection and intramolecular cyclization. |
Detailed research findings on closely related systems provide a roadmap for the development of these annulation strategies. For example, the synthesis of thieno[2,3-b]pyridines has been successfully achieved from substituted bromobenzofurans, highlighting the feasibility of intramolecular cyclizations in similar heterocyclic systems. mdpi.comresearchgate.net The conditions for these reactions, such as the choice of catalyst, base, and solvent, are critical for the successful construction of the desired fused ring.
Furthermore, the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylates is a well-established route. nih.govscielo.br The cyclization is typically achieved by heating the aminothiophene with a suitable one-carbon synthon. The reactivity of the amino and ester groups dictates the course of the reaction. While direct examples with the subject compound are not available, the principles of these reactions are directly applicable to a strategically modified derivative of this compound.
The following table outlines hypothetical, yet plausible, research findings for the synthesis of fused heterocycles from this compound based on analogous reactions in the literature.
| Starting Material | Target Fused System | Reaction Sequence | Hypothetical Yield |
| This compound | Ethyl 5-methyl-4-phenylthieno[3,2-b]pyridine-2-carboxylate | 1. Suzuki coupling with 2-formylphenylboronic acid. 2. Reductive amination and intramolecular cyclization. | Moderate |
| This compound | Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-2-carboxylate | 1. Conversion of the 4-bromo group to a 4-amino group. 2. Cyclization with formamide. | Good |
| This compound | Ethyl 5-methyl-pyrrolo[3,2-b]thiophene-2-carboxylate | 1. Sonogashira coupling with a protected propargylamine. 2. Deprotection and base-catalyzed cyclization. | Moderate |
Applications in Contemporary Organic Synthesis Research
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of functional groups on the thiophene (B33073) ring of ethyl 4-bromo-5-methylthiophene-2-carboxylate makes it a valuable precursor for the synthesis of more intricate molecules. The bromine atom at the 4-position is particularly significant, as it allows for the introduction of various substituents through cross-coupling reactions. This functionality is crucial for building larger, more complex molecular frameworks that are often sought after in medicinal chemistry and materials science.
For instance, the related compound, 4-bromo-5-methylthiophene-2-carboxylic acid, is a key starting material for synthesizing biologically active compounds, materials for nonlinear optics, and liquid crystals. thieme-connect.com The ethyl ester form offers advantages in solubility and reactivity in many organic solvents, facilitating its use in a broader range of synthetic transformations. The presence of the methyl group at the 5-position and the ethyl carboxylate at the 2-position also influences the electronic properties and steric environment of the thiophene ring, allowing for regioselective reactions at other positions.
Synthetic Pathways to Poly-substituted Thiophenes
This compound serves as an excellent starting point for the synthesis of poly-substituted thiophenes. The bromine atom can be readily displaced or involved in coupling reactions to introduce new functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.
One common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com This allows for the formation of a carbon-carbon bond at the 4-position by reacting the bromo-substituted thiophene with a variety of boronic acids. This method is highly efficient for creating aryl- or heteroaryl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.
Another approach is the direct bromination of ethyl 5-methylthiophene-2-carboxylate. thieme-connect.com This method, often carried out in the presence of a Lewis acid like aluminum chloride, selectively installs a bromine atom at the 4-position in high yield. thieme-connect.com This provides a straightforward route to the title compound, which can then be used in subsequent transformations to build up molecular complexity. The reaction conditions for this bromination are highlighted in the table below.
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| Ethyl 5-methylthiophene-2-carboxylate | Br₂, AlCl₃ | Dichloromethane (B109758) | 0 °C | High | thieme-connect.com |
This selective bromination is a key step that unlocks the potential of this scaffold for creating a diverse library of poly-substituted thiophenes.
Catalyst Development and Mechanistic Insights in Derivatization
The derivatization of this compound is a fertile ground for catalyst development and for gaining mechanistic insights into various organic reactions. The predictable reactivity of the C-Br bond makes it an ideal substrate for testing the efficacy of new catalytic systems, particularly those based on palladium and nickel, which are commonly used in cross-coupling reactions. rsc.org
Researchers have utilized substrates like this to explore the scope and limitations of different catalysts, ligands, and reaction conditions. For example, studies on Suzuki-Miyaura reactions involving bromothiophenes have helped in understanding the oxidative addition and reductive elimination steps in the catalytic cycle of palladium complexes. researchgate.net The electronic nature of the thiophene ring, influenced by the electron-withdrawing ester and the electron-donating methyl group, can affect the rate and efficiency of these catalytic steps.
Furthermore, the synthesis of related poly-substituted thiophenes often involves multi-step sequences where understanding the reaction mechanism is crucial for optimizing yields and controlling regioselectivity. For instance, the regioselective synthesis of related functionalized thiophenes has been achieved through successive direct lithiations and a bromination reaction, where the reaction pathway is carefully controlled by the choice of reagents and reaction temperature. researchgate.net
Green Chemistry Approaches in its Synthesis and Transformations
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in organic chemistry. This includes the synthesis and transformations of this compound. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One area of focus is the development of catalytic methods that can proceed under milder conditions and with lower catalyst loadings. For example, research into more active and stable palladium catalysts for cross-coupling reactions can reduce the amount of precious metal required and potentially allow the use of more benign solvents like water or ethanol (B145695). mdpi.com
Additionally, alternative methods for introducing the carboxylic acid functionality onto the thiophene ring are being explored. While traditional methods might involve organometallic reagents that are sensitive to air and moisture, newer catalytic systems are being developed for the direct carboxylation of C-H bonds or the carbonylation of C-X bonds, which can offer more atom-economical routes. For instance, the synthesis of thiophenecarboxylic acid esters has been achieved through the reaction of thiophenes with CCl₄ and an alcohol in the presence of various metal catalysts, offering a potential alternative to classical methods. researchgate.net The development of such greener synthetic routes is essential for the sustainable production of valuable thiophene-based compounds.
Theoretical and Computational Studies on Ethyl 4 Bromo 5 Methylthiophene 2 Carboxylate and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have become indispensable tools for predicting the electronic structure and reactivity of thiophene-based molecules. These computational methods allow for a detailed exploration of molecular characteristics at the atomic level.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic, structural, and spectroscopic features of thiophene (B33073) derivatives. mdpi.com For instance, DFT calculations have been successfully executed to examine newly synthesized molecules derived from 2-ethylhexyl 5-bromothiophene-2-carboxylate. mdpi.com These studies often employ hybrid functionals like B3LYP combined with a basis set such as 6-31G** to calculate the molecular structure and vibrational spectra. iosrjournals.org The results from these calculations are typically in good agreement with experimental data, providing a solid foundation for understanding the molecule's properties. iosrjournals.org The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. iosrjournals.org
Ab initio methods, while often more computationally intensive than DFT, provide another layer of theoretical investigation. These methods are based on first principles, without the use of empirical parameters, offering highly accurate calculations of molecular properties. For thiophene derivatives, ab initio calculations can be used to refine geometries, calculate interaction energies, and predict reaction pathways with a high degree of confidence.
Molecular Orbital Analysis and Reactivity Prediction
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies of the HOMO and LUMO, often referred to as the frontier orbitals, indicate the molecule's ability to donate or accept electrons, respectively. iosrjournals.org
The energy gap between the HOMO and LUMO is a significant parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. iosrjournals.org In studies of thiophene derivatives, these calculations have shown that charge transfer predominantly occurs within the molecule, which is a key factor in its electronic and optical properties. iosrjournals.org This analysis is instrumental in predicting sites of electrophilic and nucleophilic attack, thereby guiding the synthesis of new derivatives with desired functionalities.
Spectroscopic Analysis in Research Contexts
Spectroscopic techniques are fundamental for the characterization and structural elucidation of Ethyl 4-bromo-5-methylthiophene-2-carboxylate and related compounds. Each method provides unique information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of a related compound, 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, distinct signals are observed for the ethyl and methyl groups. researchgate.net For example, the ethyl ester protons typically appear as a triplet around 1.33 ppm (for the CH₃ group) and a quartet around 4.26 ppm (for the CH₂ group), showing the characteristic splitting from adjacent protons. researchgate.net The methyl group attached to the thiophene ring would be expected to appear as a singlet.
For ¹³C NMR, the carbon atoms in different functional groups resonate at distinct chemical shifts. In the aforementioned related dicarboxylate, signals corresponding to the methyl and ethyl carbons, as well as the carbons of the thiophene ring and carbonyl groups, are clearly resolved. researchgate.net
Table 1: Representative ¹H NMR Data for a Related Thiophene Derivative researchgate.net This table is based on data from 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate and serves as an illustrative example.
| Proton Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ethyl ester) | 1.33 | triplet (t) | 7.16 |
| CH₃ (ring) | 2.70 | singlet (s) | N/A |
| CH₂ (ethyl ester) | 4.26 | quartet (q) | 7.16 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the presence of bromine is a key feature, as it has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of newly synthesized molecules. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For thiophene derivatives, key vibrational modes include:
C=O Stretching: The ester carbonyl group (C=O) typically shows a strong absorption band in the IR spectrum in the region of 1680-1750 cm⁻¹. For a related compound, 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, this peak is observed at 1681 cm⁻¹. researchgate.net
C-S Stretching: The stretching of the C-S bond within the thiophene ring is identified at lower wavenumbers, typically in the range of 600-900 cm⁻¹. iosrjournals.org
Ring Vibrations: The C-C stretching vibrations within the thiophene ring appear in the fingerprint region of the spectrum, generally between 1300 and 1550 cm⁻¹. iosrjournals.org
These spectroscopic methods, when used in combination, provide a comprehensive characterization of the molecular structure of this compound.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Thiophene-Related Structures iosrjournals.org This table is based on data from 2-Thiophene Carboxylic Acid and serves as an illustrative example.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-C Ring Stretching | 1350 - 1530 |
| C-S Ring Stretching | 630 - 860 |
Electronic Absorption (UV-Vis) Spectroscopy and Transitions
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic absorption properties of thiophene derivatives. jchps.comnih.gov These studies provide insights into the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. For thiophene-based molecules, the key electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital (often the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net
High-level ab initio computations on the parent thiophene molecule have identified low-lying π → π* and π → σ* transitions that result in prominent broad absorption bands. researchgate.net For substituted thiophenes, the positions and intensities of these absorption bands are modulated by the electronic effects of the substituents. The introduction of electron-withdrawing groups, such as a carboxylate, and electron-donating groups, like a methyl group, along with halogens like bromine, alters the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, affects the HOMO-LUMO energy gap and the resulting absorption wavelengths (λmax).
Theoretical calculations for various substituted thiophenes show that substitutions can lead to a bathochromic (red) shift in the absorption spectrum. For instance, TD-DFT calculations on different thiophene derivatives have predicted absorption bands in the UV-Vis region, with the specific λmax values depending on the nature and position of the substituents. jchps.com These computational predictions of electronic excitation energies and absorption wavelengths are often in good agreement with experimental data. mdpi.comscholaris.ca
Table 1: Calculated Electronic Transition Data for Representative Thiophene Derivatives
| Compound | Computational Method | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type |
|---|---|---|---|---|
| Thiophene | ADC(2) | ~234 | - | π → π |
| 2-Nitroresorcinol | B3-LYP/6-31G | 345 | 0.31 | HOMO → LUMO |
| Substituted Thiophene Derivative | TD-DFT | 461.49 | - | - |
Note: Data is for representative and related molecules to illustrate typical computational findings in the absence of specific data for this compound. Sources: jchps.comresearchgate.netresearchgate.net
Mechanistic Investigations of Chemical Reactions
Transition State Analysis of Electrophilic Bromination
The electrophilic bromination of thiophene and its derivatives is a fundamental reaction, and computational studies using Density Functional Theory (DFT) have been employed to elucidate its mechanism. researchgate.netresearchgate.net These investigations focus on the potential energy surface of the reaction, identifying key intermediates and transition states to determine the reaction's kinetic and thermodynamic favorability. researchgate.net The reactivity and regioselectivity of electrophilic substitution on the thiophene ring are significantly influenced by the substituents present. nih.gov
For thiophene, electrophilic attack is known to preferentially occur at the α-carbon (C2 or C5) rather than the β-carbon (C3 or C4). researchgate.net Computational studies confirm this by calculating the activation barriers for the formation of the corresponding σ-complex (also known as the Wheland intermediate). The transition state leading to the α-substituted intermediate is consistently found to be lower in energy than the one leading to the β-substituted intermediate. researchgate.net
DFT calculations (at levels such as M06-2X-D3/ma-def2-TZVP) on the bromination of thiophene with agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) indicate that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net The analysis of the Gibbs free energy surfaces helps to map out the entire reaction coordinate, from reactants through the transition state to the products. researchgate.net The geometry of the transition state involves the partial formation of a C-Br bond and the disruption of the thiophene ring's aromaticity.
Table 2: Calculated Activation Energies for Electrophilic Attack on Thiophene
| Reaction | Computational Method | Position of Attack | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Chlorination of Thiophene | B3LYP/6-311G(d) | α-carbon | Lower Energy Barrier |
| Chlorination of Thiophene | B3LYP/6-311G(d) | β-carbon | Higher Energy Barrier |
Note: Data from a study on electrophilic chlorination, which follows a similar mechanism to bromination, illustrates the typical regioselectivity confirmed by computational analysis. Source: researchgate.net
Reaction Pathway Modeling for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are essential for forming C-C bonds and are widely used to functionalize bromothiophenes. researchgate.netresearchgate.net Computational chemistry plays a significant role in understanding the complex catalytic cycles of these reactions, helping to rationalize selectivity and optimize reaction conditions. researchgate.netnih.gov DFT modeling is used to calculate the energy profiles of the three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
Table 3: Calculated Free Energy Profile for a Model Pd-Catalyzed C-S Cross-Coupling Reaction
| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0) Complex + Substrates | 0.0 |
| Oxidative Addition | Transition State 1 | +17.1 |
| Intermediate | Oxidative Addition Product | -10.2 |
| Reductive Elimination | Transition State 2 | +19.1 |
| Products | Coupled Product + Pd(0) | -23.7 |
Note: Data is for a model Pd/DPPF catalyzed C-S cross-coupling of 2-bromo-3-methyl-thiophene with KSAc, illustrating a typical calculated reaction pathway. Source: researchgate.net
Applications in Medicinal Chemistry Research and Target Synthesis
Synthetic Utility in the Construction of Biologically Active Compound Scaffolds
The primary utility of Ethyl 4-bromo-5-methylthiophene-2-carboxylate in constructing biologically active scaffolds lies in the reactivity of its carbon-bromine bond. The bromine atom at the 4-position makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds in modern medicinal chemistry.
Notably, the Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce a wide range of aryl or heteroaryl substituents at this position. nih.gov This reaction involves the coupling of the bromothiophene with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and tolerance of diverse functional groups, allowing for the direct linkage of the thiophene (B33073) core to other complex molecular fragments. researchgate.netresearchgate.net
Researchers have successfully used structurally similar bromothiophene esters to synthesize novel compounds with significant biological activity. For instance, a study on 2-ethylhexyl 5-bromothiophene-2-carboxylate, a close analog, demonstrated its use in generating a series of 5-arylthiophene-2-carboxylates through Suzuki coupling with various arylboronic acids. nih.gov Several of the resulting compounds were found to exhibit promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov This highlights how the bromothiophene scaffold can be elaborated into more complex structures with potent biological functions.
The following table summarizes the key reaction and its utility:
| Reaction Type | Reagents | Purpose in Scaffold Construction | Resulting Biological Activity (Example) |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Forms a new C-C bond, linking the thiophene core to diverse aryl or heteroaryl groups. | Antibacterial nih.gov |
| Stille Coupling | Organotin reagents, Palladium catalyst | Forms a new C-C bond, another versatile method for scaffold elaboration. | Used for synthesizing complex thiophene-based polymers and molecules. nih.gov |
These synthetic transformations underscore the role of this compound as a foundational element for building complex molecular architectures designed to interact with specific biological targets.
Strategies for Chemical Library Synthesis based on the Thiophene Core
A central strategy in modern drug discovery is the synthesis of chemical libraries—large collections of structurally related compounds—for high-throughput screening to identify new "hit" compounds. The thiophene core, and specifically versatile intermediates like this compound, are exceptionally well-suited for this purpose.
The strategy revolves around using the thiophene moiety as a central scaffold and systematically decorating it with a variety of substituents by leveraging the reactivity of the bromine atom. By reacting the single starting material with a large panel of diverse coupling partners (e.g., a collection of different arylboronic acids in a Suzuki coupling), a library of thiophene derivatives can be rapidly and efficiently generated. nih.gov Each member of the library retains the core thiophene structure but possesses a unique substituent, leading to a wide exploration of the chemical space around the scaffold.
A practical example of this strategy was demonstrated in the synthesis of antibacterial thiophene analogs. Starting with a bromothiophene ester, researchers coupled it with a variety of arylboronic acids to produce a library of compounds designated 4A–4G. nih.gov This parallel synthesis approach allowed for the creation of multiple distinct molecules from a common precursor, which were then screened for biological activity.
Table of Library Synthesis Strategy:
| Core Scaffold | Key Reaction | Diverse Building Blocks | Outcome |
|---|---|---|---|
| Brominated Thiophene Ester | Suzuki-Miyaura Coupling | Collection of various arylboronic acids | A library of novel aryl-thiophene compounds. |
This "core-based" or "scaffold-based" approach is a cornerstone of medicinal chemistry, enabling the systematic investigation of structure-activity relationships (SAR) and the discovery of novel drug candidates. nih.gov
Role in Lead Optimization and Analog Development in Drug Discovery (Synthetic Aspects)
Once an initial "hit" or "lead" compound is identified from a screening campaign, the process of lead optimization begins. This phase involves synthesizing numerous analogs of the lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. This compound is an excellent starting point for such synthetic efforts due to its multiple functional handles.
The synthetic versatility of this compound allows medicinal chemists to systematically modify different parts of the molecule:
Modification at the 4-position: The bromine atom is the primary site for introducing diversity. As seen in the development of antibacterial agents, replacing the bromine with different aryl groups via Suzuki coupling allows chemists to probe how different substituents in this region affect biological activity. nih.gov For example, the analog 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) showed superior antibacterial action compared to other analogs, demonstrating the importance of this specific modification. nih.gov
Modification of the Carboxylate Group: The ethyl ester at the 2-position provides another opportunity for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups. These changes can significantly impact the compound's solubility, cell permeability, and ability to form hydrogen bonds with a biological target.
This systematic analoging approach is crucial for refining a lead compound into a viable drug candidate. By creating a matrix of compounds with variations at both the 4-position and the 2-position, chemists can thoroughly explore the SAR and identify the combination of substituents that yields the optimal therapeutic profile.
Q & A
Q. Q1. What are the standard synthetic routes for preparing ethyl 4-bromo-5-methylthiophene-2-carboxylate, and how are intermediates monitored?
The synthesis typically involves multi-step reactions, including condensation and nucleophilic substitution steps. For example, bromination of a methylthiophene precursor or functionalization via chloroacetamido groups (as seen in analogous thiophene derivatives) is common . Monitoring intermediates requires thin-layer chromatography (TLC) to track reaction progress and ensure purity. Final characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .
Q. Q2. How does the presence of bromine and methyl substituents influence the compound’s reactivity?
The bromine atom acts as an electrophilic site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group sterically hinders certain positions, directing regioselectivity in substitutions. Comparative studies on structurally similar compounds show that bromine enhances oxidative stability and participation in halogen-bonding interactions, critical for crystal engineering .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize reaction yields when synthesizing this compound, particularly in avoiding side products?
Key factors include temperature control (e.g., maintaining 0–5°C during bromination to prevent over-halogenation) and solvent selection (polar aprotic solvents like DMF improve solubility of intermediates). Catalytic additives, such as Pd(PPh₃)₄ for coupling reactions, can enhance efficiency. Side products like de-esterified analogs are minimized by using anhydrous conditions .
Q. Q4. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?
Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from conformational flexibility or impurities. Advanced techniques like 2D NMR (COSY, HSQC) clarify connectivity, while X-ray crystallography (using SHELX software ) provides definitive structural validation. For ambiguous cases, computational modeling (DFT) predicts spectroscopic profiles to reconcile experimental data .
Biological and Material Applications
Q. Q5. How is this compound evaluated for biological activity, and what are key methodological considerations?
In vitro assays (e.g., antimicrobial or cytotoxicity screens) require rigorous purity validation (>95% by HPLC) to avoid false positives/negatives. Dose-response curves and controls (e.g., solvent-only) are critical. Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., replacing bromine with chlorine) to identify pharmacophores .
Q. Q6. What role does this compound play in materials science, particularly in organic electronics?
Thiophene derivatives are valued for π-conjugation and charge-transport properties. The bromine substituent enables functionalization into conductive polymers or metal-organic frameworks (MOFs). Cyclic voltammetry and UV-vis spectroscopy assess redox behavior and bandgap tuning, which are critical for photovoltaic or sensor applications .
Advanced Analytical and Computational Methods
Q. Q7. How can crystallographic data for this compound be processed to resolve packing ambiguities?
WinGX and ORTEP software analyze diffraction data, refining unit cell parameters and thermal displacement parameters. Hydrogen-bonding networks are mapped using graph-set analysis (e.g., Etter’s rules ), revealing supramolecular interactions that influence crystal stability.
Q. Q8. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger Suite) models binding affinities to enzymes or receptors. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. MD simulations assess stability of ligand-protein complexes over time, validated by experimental IC₅₀ values .
Data Reproducibility and Reporting
Q. Q9. What experimental details are critical for replicating syntheses of this compound?
Full protocols must specify stoichiometry, reaction time/temperature, purification methods (e.g., column chromatography gradients), and spectroscopic parameters (NMR solvent, MS ionization mode). For reproducibility, batch-to-batch variability in starting materials (e.g., bromide source purity) should be documented .
Q. Q10. How should researchers report conflicting biological activity data across studies?
Disclose assay conditions (cell lines, incubation time), compound purity, and statistical methods. Meta-analyses comparing substituent effects (e.g., bromine vs. fluorine ) contextualize discrepancies. Collaborative verification through independent labs is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
